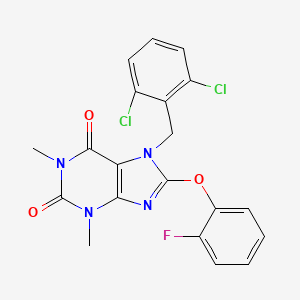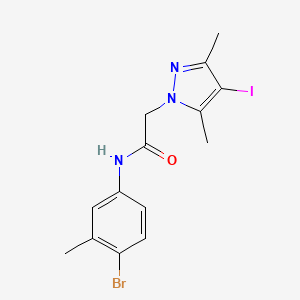![molecular formula C35H47N3O3 B14946298 N,N'-[4-methyl-6-(2-oxopyrrolidin-1-yl)-1,3-phenylene]bis[2-(1-adamantyl)acetamide]](/img/structure/B14946298.png)
N,N'-[4-methyl-6-(2-oxopyrrolidin-1-yl)-1,3-phenylene]bis[2-(1-adamantyl)acetamide]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(ADAMANTAN-1-YL)-N-{5-[2-(ADAMANTAN-1-YL)ACETAMIDO]-2-METHYL-4-(2-OXOPYRROLIDIN-1-YL)PHENYL}ACETAMIDE is a complex organic compound featuring adamantane, a diamondoid structure known for its stability and rigidity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(ADAMANTAN-1-YL)-N-{5-[2-(ADAMANTAN-1-YL)ACETAMIDO]-2-METHYL-4-(2-OXOPYRROLIDIN-1-YL)PHENYL}ACETAMIDE typically involves multiple steps, starting with the preparation of adamantane derivatives. One common method involves the reaction of adamantane with acetic anhydride to form adamantyl acetate, which is then reacted with various amines and other reagents to form the final compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar multi-step synthetic routes optimized for large-scale production. These methods would include the use of automated reactors and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(ADAMANTAN-1-YL)-N-{5-[2-(ADAMANTAN-1-YL)ACETAMIDO]-2-METHYL-4-(2-OXOPYRROLIDIN-1-YL)PHENYL}ACETAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce more saturated compounds.
Scientific Research Applications
2-(ADAMANTAN-1-YL)-N-{5-[2-(ADAMANTAN-1-YL)ACETAMIDO]-2-METHYL-4-(2-OXOPYRROLIDIN-1-YL)PHENYL}ACETAMIDE has several scientific research applications:
Mechanism of Action
The mechanism of action for 2-(ADAMANTAN-1-YL)-N-{5-[2-(ADAMANTAN-1-YL)ACETAMIDO]-2-METHYL-4-(2-OXOPYRROLIDIN-1-YL)PHENYL}ACETAMIDE involves its interaction with specific molecular targets and pathways. For example, its antiviral activity is thought to be due to its ability to inhibit viral replication by interfering with viral enzymes . Its anti-proliferative effects on cancer cells may involve the disruption of cell division processes .
Comparison with Similar Compounds
Similar Compounds
- 2-(ADAMANTAN-1-YL)-N-(4-BENZOYLPHENYL)ACETAMIDE
- 2-(ADAMANTAN-1-YL)-N-[1-(ADAMANTAN-1-YL)ETHYL]ACETAMIDE
- N-(2-METHYL-ADAMANTAN-2-YL)-ACETAMIDE
Uniqueness
What sets 2-(ADAMANTAN-1-YL)-N-{5-[2-(ADAMANTAN-1-YL)ACETAMIDO]-2-METHYL-4-(2-OXOPYRROLIDIN-1-YL)PHENYL}ACETAMIDE apart is its unique combination of functional groups, which confer specific chemical and biological properties. Its adamantane core provides structural stability, while the various functional groups allow for diverse chemical reactivity and biological activity.
Properties
Molecular Formula |
C35H47N3O3 |
|---|---|
Molecular Weight |
557.8 g/mol |
IUPAC Name |
2-(1-adamantyl)-N-[5-[[2-(1-adamantyl)acetyl]amino]-2-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]acetamide |
InChI |
InChI=1S/C35H47N3O3/c1-21-5-30(38-4-2-3-33(38)41)29(37-32(40)20-35-16-25-9-26(17-35)11-27(10-25)18-35)12-28(21)36-31(39)19-34-13-22-6-23(14-34)8-24(7-22)15-34/h5,12,22-27H,2-4,6-11,13-20H2,1H3,(H,36,39)(H,37,40) |
InChI Key |
XLBHZEYKWZJHKT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1NC(=O)CC23CC4CC(C2)CC(C4)C3)NC(=O)CC56CC7CC(C5)CC(C7)C6)N8CCCC8=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-(2-oxopyrrolidin-1-yl)benzyl]-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetamide](/img/structure/B14946215.png)
![4-[5-({[4-amino-6-(dimethylamino)-1,3,5-triazin-2-yl]methyl}sulfanyl)-1H-tetrazol-1-yl]phenol](/img/structure/B14946219.png)
![N,N-Dimethyl-N-{7-phenyl-2-[2-(trifluoromethoxy)phenyl]-6,7-dihydro-5H-pyrrolo[2,3-D]pyrimidin-4-YL}amine](/img/structure/B14946222.png)
![ethyl (2E)-3-[(1,6-dimethyl-2-phenyl-1H-indol-5-yl)amino]but-2-enoate](/img/structure/B14946230.png)

![N-(2-{3-[(2,6-dichlorobenzyl)oxy]quinoxalin-2-yl}phenyl)acetamide](/img/structure/B14946240.png)
![methyl {4-[(9H-fluoren-2-ylsulfonyl)amino]phenoxy}acetate](/img/structure/B14946244.png)
![4-bromophenyl 1-[(4-fluorophenyl)carbonyl]-1-methyl-2-oxo-1,7b-dihydrocyclopropa[c]chromene-1a(2H)-carboxylate](/img/structure/B14946245.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetamide](/img/structure/B14946264.png)

![Ethyl 2-({[4-(4-fluorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinolin-3-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B14946279.png)
![[1,2,4]Triazole-3-thione, 4-allyl-2-morpholin-4-ylmethyl-5-phenyl-2,4-dihydro-](/img/structure/B14946283.png)
![Acetamide, N-(2-cyano-4,5-dimethoxyphenyl)-2-[(cyclohexyl)(methyl)amino]-](/img/structure/B14946292.png)
![2-{1-(3-chlorophenyl)-3-[2-(3-methylthiophen-2-yl)ethyl]-5-oxo-2-thioxoimidazolidin-4-yl}-N-(4-methoxyphenyl)acetamide](/img/structure/B14946297.png)
